molecular formula C7H2Br4N2 B016132 TBBz CAS No. 577779-57-8

TBBz

Cat. No. B016132
M. Wt: 433.72 g/mol
InChI Key: LOEIRDBRYBHAJB-UHFFFAOYSA-N
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Description

The research landscape around materials and molecules similar to "TBBz" encompasses a wide range of studies focusing on the synthesis, structural analysis, and property examination of various compounds. These studies aim to enhance our understanding of chemical and physical behaviors, leading to potential applications in fields like materials science, chemistry, and applied physics.

Synthesis Analysis

Synthesis strategies for complex molecules and materials often involve the integration of chemistry and biology to generate entities with specific functions. Innovative approaches, such as the use of biosynthetic machinery in conjunction with traditional synthetic methods, are explored to achieve desired molecular properties that might be challenging to attain through chemical strategies alone (Wu & Schultz, 2009).

Molecular Structure Analysis

The structure of newly synthesized compounds is crucial for their functionality. Studies on compounds like CsLnMnSe3 and AYbZnQ3 have revealed detailed crystal structures, demonstrating the importance of molecular geometry in determining the physical and chemical properties of materials (Mitchell et al., 2004).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of compounds involves examining their behavior in various conditions. For instance, the study of noncovalent synthesis highlights the significance of physical-organic chemistry in creating aggregates with desired functionalities, emphasizing the role of noncovalent interactions in molecular assembly (Whitesides et al., 1995).

Physical Properties Analysis

The physical properties of compounds, such as luminescence in Tb(III) and Eu(III) complexes, are studied to understand their potential applications in devices like organic light-emitting diodes (OLEDs). The interaction between organic ligands and central ions plays a critical role in determining the emission properties of these complexes (Juan et al., 2006).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other substances, are fundamental aspects of molecular research. Investigations into the chemical bonding and magnetic properties of compounds like RE2Zn5Tt offer insights into their potential applications in magnetic materials and electronic devices (Suen & Bobev, 2013).

Scientific Research Applications

  • Pharmaceutical Sciences and Medicine

    • Summary of the Application : Thiabendazole (TBZ) has been receiving multiple important applications in several domains, from medicine and pharmaceutical sciences .
  • Agriculture and Food Industry

    • Summary of the Application : Owing to its potent antimicrobial properties, TBZ is extensively employed in agriculture as a fungicide and pesticide .
  • Molecular Biology

    • Summary of the Application : TBBz but not TBBt discriminates between two molecular forms of CK2 in vivo .
    • Methods of Application : Yeast cells were cultured in the low-phosphate medium with 0.05% DMSO (control) or 0.05% DMSO and 5 µM CK2 inhibitors (TBBt or TBBz) .
    • Results or Outcomes : It occurs that CK2a0 but not CK2 holoenzyme is responsible for phosphorylation of P-proteins in vivo. Moreover, elimination of both forms of protein kinase CK2 (hCK2 and CK2a0) activity in living cells led to dramatic loss of the translational activity of the ribosome .
  • Computational, Crystallographic, and Spectroscopic Studies

    • Summary of the Application : A comprehensive multi-technique investigation on the molecular and crystal properties of TBBz is reported .
    • Methods of Application : Density functional theory (DFT) calculations were used to investigate the conformational space of thiabendazole (TBZ), revealing the existence of two conformers .
    • Results or Outcomes : The UV-visible and infrared spectra of the isolated molecule (most stable trans conformer) were also calculated, and their assignment undertaken .
  • Microtubule Behavior in Fission Yeast

    • Summary of the Application : Benzimidazole compounds, including thiabendazole (TBZ), carbendazim (MBC), and nocodazole, are prevailing microtubule poisons that target β-tubulin and inhibit microtubule polymerization .
    • Methods of Application : The study characterizes the S. pombe β-tubulin mutant nda3-TB101, which was previously isolated as a mutant resistance to benzimidazole .
    • Results or Outcomes : The mutant β-tubulin Nda3-TB101 exerts a dual effect on microtubule behaviors: the mutant β-tubulin stabilizes microtubules and is insensitive to benzimidazole drugs .
  • Nanoemulsion Formulations for Agriculture

    • Summary of the Application : Tebuconazole (TBZ) nanoemulsions (NEs) were formulated using a low energy method .
    • Methods of Application : The study was carried out with an organic phase (OP) consisting of an acetone/glycerol mixture containing TBZ at a concentration of 5.4 wt % and Tween 80 (TW80) as a nonionic and Agnique BL1754 (AG54) as a mixture of nonionic and anionic surfactants .
    • Results or Outcomes : The surface tension of the studied systems can be lowered 50% more than that of pure water. This study’s proposed low-energy NE formulations may prove useful in sustainable agriculture .
  • Surface-Enhanced Raman Scattering for Detection

    • Summary of the Application : Thiabendazole (TBZ) is a benzimidazole; owing to its potent antimicrobial properties, TBZ is extensively employed in agriculture as a fungicide and pesticide .
    • Methods of Application : In this study, silver nanopillar structures (SNPis) and Au@Ag bimetallic nanoparticles (BNPs) were used to fabricate a BNP@SNPi substrate .
    • Results or Outcomes : The BNP@SNPi substrate successfully detected TBZ across a wide concentration range in samples of tap water, drinking water, juice, and human serum, with respective limits of detection of 146.5, 245.5, 195.6, and 219.4 pM .
  • Detection in Food Products

    • Summary of the Application : To improve the control and detection methods of thiabendazole (TBZ), a fungicide and parasiticide often used in food products .

Safety And Hazards

TBBz is classified as a dangerous substance. It causes serious eye irritation and is toxic if swallowed. In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water. If swallowed, immediate medical attention is required .

properties

IUPAC Name

4,5,6,7-tetrabromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEIRDBRYBHAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408803
Record name 4,5,6,7-tetrabromobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrabromobenzimidazole

CAS RN

577779-57-8
Record name 4,5,6,7-tetrabromobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TBBz
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
391
Citations
P Zien, JS Duncan, J Skierski, M Bretner… - … et Biophysica Acta (BBA …, 2005 - Elsevier
… TBBz better discriminates between CK2 forms, with K i values ranging from 70 to 510 nM. Despite their general similar in vitro activities, TBBz is more effective than TBBt in inducing …
KKK Leung, BH Shilton - Biochemistry, 2015 - ACS Publications
… the binding of TBBz and DMAT to NQO2. Fluorescence titrations showed that TBBz and DMAT bind oxidized NQO2 in the low nanomolar range; in the case of TBBz, the affinity for …
Number of citations: 28 0-pubs-acs-org.brum.beds.ac.uk
P Zień, O Abramczyk, K Domańska, M Bretner… - Biochemical and …, 2003 - Elsevier
… ,5,6,7-tetrabromo-benzimidazole (TBBz) have been shown to decrease activity of CK2 holoenzyme. Surprisingly it occurs that TBBz contrary to TBBt does not inhibit free catalytic subunit …
P Zień, M Bretner, K Zastąpiło, R Szyszka… - … and biophysical research …, 2003 - Elsevier
… TBBt and TBBz are their … , TBBz is a relatively feeble inhibitor of PK60S, hence more selective than TBBt vs. CK2 in yeast cells. TMeBt was virtually inactive vs PK60S. Like TBBt, TBBz is …
AS Vaze, SB Sawant, VG Pangarkar - Journal of applied electrochemistry, 1998 - Springer
… was studied in order to optimize the yield of TBBZ. Electrolysis conditions were optimized for maximum current efficiency for TBBZ production. At optimum conditions at 41% conversion, …
P Zien, M Bretner, K Zastapilo, R Szyszka… - Cellular and Molecular …, 2003 - agro.icm.edu.pl
1. Szyszka, R., Grankowski, N., Felczak, K. and Shugar D. Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK1 and CK2 from Saccharomyces …
Number of citations: 3 agro.icm.edu.pl
W Luo, WD Yu, Y Ma, M Chernov, DL Trump… - Cancer research, 2013 - AACR
… From this screening, we identified, 4,5,6,7-tetrabromobenzimidazole (TBBz), a … TBBz inhibits CYP24A1 promoter activity induced by 1,25D 3 in prostate cancer cells. In addition, TBBz …
Number of citations: 38 aacrjournals.org
J Tang, ZH Zhang, M Huang, T Heise… - Journal of Viral …, 2013 - Wiley Online Library
… ,6,7-tetrabromo-1H-benzimidazole (TBBz) in the regulation of the … We demonstrate that inhibition of CK2 with TBBz correlates … in viral expression similar to TBBz inhibition of CK2, which …
JS Duncan, L Gyenis, J Lenehan, M Bretner… - Molecular & Cellular …, 2008 - ASBMB
… as bona fide targets of TBB, TBBz, and DMAT in cells. However… the apoptosis associated with TBBz and DMAT treatment, … including the discovery of a novel TBBz and DMAT (but not TBB…
Number of citations: 112 www.mcponline.org
P ZIEŃ, M BRETNER, K ZASTĄPIŁO, R SZYSZKA… - Citeseer
… and TBBz is … , TBBz proved to be a relatively feeble inhibitor of PK60, hence more selective than TBBt vs CK2 in yeast cells. TMeBt was also virtually inactive vs. PK60. Like TBBt, TBBz is …
Number of citations: 2 citeseerx.ist.psu.edu

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